molecular formula C8H5F2N3O3 B8302049 1H-Indazole, 3-(difluoromethoxy)-5-nitro-

1H-Indazole, 3-(difluoromethoxy)-5-nitro-

Cat. No. B8302049
M. Wt: 229.14 g/mol
InChI Key: OYIOUTAEIWJKBE-UHFFFAOYSA-N
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Patent
US09051310B2

Procedure details

Water (6 ml) and lithium hydroxide monohydrate (640 mg) were added to a THF (19 ml) solution containing ethyl 3-(difluoromethoxy)-5-nitro-1H-indazol-1-carboxylate (1.14 g) obtained in the 1st step, followed by reflux at 80° C. for 3 hours. THF was distilled away under reduced pressure and a saturated ammonium chloride aqueous solution was added. An insoluble precipitate was removed by filtration. The obtained residue was washed with water, dissolved in ethyl acetate, and dried over anhydrous sodium sulfate. The solvent was distilled away under reduced pressure. A yellow solid of 3-(difluoromethoxy)-5-nitro-1H-indazole (921 mg) was thus obtained.
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
ethyl 3-(difluoromethoxy)-5-nitro-1H-indazol-1-carboxylate
Quantity
1.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[OH-].[Li+].[F:5][CH:6]([F:25])[O:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=2)[N:10](C(OCC)=O)[N:9]=1>C1COCC1>[F:25][CH:6]([F:5])[O:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=2)[NH:10][N:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
640 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
19 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl 3-(difluoromethoxy)-5-nitro-1H-indazol-1-carboxylate
Quantity
1.14 g
Type
reactant
Smiles
FC(OC1=NN(C2=CC=C(C=C12)[N+](=O)[O-])C(=O)OCC)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the 1st step
DISTILLATION
Type
DISTILLATION
Details
THF was distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
a saturated ammonium chloride aqueous solution was added
CUSTOM
Type
CUSTOM
Details
An insoluble precipitate was removed by filtration
WASH
Type
WASH
Details
The obtained residue was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=NNC2=CC=C(C=C12)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 921 mg
YIELD: CALCULATEDPERCENTYIELD 106.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.